molecular formula C21H17BrO8 B1338673 14-Bromodaunomycinone CAS No. 29742-69-6

14-Bromodaunomycinone

Cat. No.: B1338673
CAS No.: 29742-69-6
M. Wt: 477.3 g/mol
InChI Key: JBZMHBHXHFZSMN-CWKPULSASA-N
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Description

14-Bromodaunomycinone is a chemical compound with the molecular formula C21H17BrO8 and a molecular weight of 477.26 g/mol . It is a derivative of daunomycinone, which is a key intermediate in the synthesis of anthracycline antibiotics. This compound is primarily used in biochemical research, particularly in the study of proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-Bromodaunomycinone typically involves the bromination of daunomycinone. The reaction is carried out using bromine in an organic solvent under controlled conditions to ensure selective bromination at the 14th position . The reaction mixture is then purified using standard chromatographic techniques to isolate the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 14-Bromodaunomycinone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of substituted daunomycinone derivatives.

Scientific Research Applications

14-Bromodaunomycinone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in developing new anthracycline antibiotics with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 14-Bromodaunomycinone involves its interaction with DNA and enzymes. It intercalates into DNA, disrupting the replication process and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Daunomycinone: The parent compound from which 14-Bromodaunomycinone is derived.

    Doxorubicin: Another anthracycline antibiotic with similar structure and function.

    Epirubicin: A derivative of doxorubicin with different stereochemistry.

Uniqueness: this compound is unique due to the presence of a bromine atom at the 14th position, which imparts distinct chemical properties and reactivity. This modification enhances its ability to interact with biological targets and can potentially improve its therapeutic profile compared to other anthracycline derivatives.

Properties

IUPAC Name

(7S,9S)-9-(2-bromoacetyl)-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO8/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZMHBHXHFZSMN-CWKPULSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CBr)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CBr)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458585
Record name FT-0663685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29742-69-6
Record name FT-0663685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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